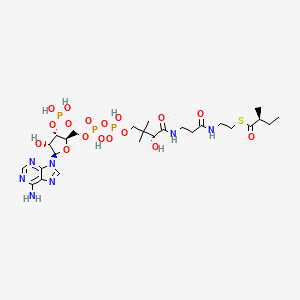
(S)-2-Methylbutanoyl-CoA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Methylbutanoyl-CoA is a coenzyme A derivative involved in various biochemical processes. It plays a crucial role in the metabolism of branched-chain amino acids and fatty acids. This compound is essential for the synthesis and degradation of lipids and is involved in energy production within cells.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Methylbutanoyl-CoA typically involves the enzymatic conversion of 2-methylbutanoic acid to its corresponding CoA derivative. This process can be catalyzed by specific enzymes such as acyl-CoA synthetases. The reaction conditions often require the presence of ATP, Coenzyme A, and magnesium ions to facilitate the formation of the CoA thioester bond.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches using genetically engineered microorganisms. These microorganisms are designed to overexpress the necessary enzymes for the efficient conversion of precursor molecules to this compound. The process is optimized for high yield and purity, often involving fermentation and subsequent purification steps.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Methylbutanoyl-CoA undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-methylbutyryl-CoA.
Reduction: It can be reduced to form 2-methylbutanol.
Substitution: It can participate in substitution reactions where the CoA group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include NAD+ and FAD.
Reduction: Reducing agents such as NADH or specific reductase enzymes are used.
Substitution: Conditions may involve nucleophiles like thiols or amines.
Major Products
Oxidation: 2-Methylbutyryl-CoA
Reduction: 2-Methylbutanol
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(S)-2-Methylbutanoyl-CoA has several scientific research applications:
Chemistry: It is used as a substrate in enzymatic studies to understand the mechanisms of acyl-CoA synthetases and related enzymes.
Biology: It plays a role in studying metabolic pathways involving branched-chain amino acids and fatty acids.
Medicine: Research on this compound contributes to understanding metabolic disorders and developing therapeutic strategies.
Industry: It is used in the production of biofuels and bioplastics through metabolic engineering of microorganisms.
Mécanisme D'action
(S)-2-Methylbutanoyl-CoA exerts its effects by participating in enzymatic reactions that involve the transfer of the 2-methylbutanoyl group to various acceptor molecules. The molecular targets include enzymes such as acyl-CoA synthetases, dehydrogenases, and transferases. These enzymes facilitate the incorporation of the 2-methylbutanoyl group into metabolic intermediates, influencing energy production and lipid metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methylbutyryl-CoA
- Isobutyryl-CoA
- Butyryl-CoA
Uniqueness
(S)-2-Methylbutanoyl-CoA is unique due to its specific role in the metabolism of branched-chain amino acids and its involvement in the synthesis of branched-chain fatty acids. Its structure allows it to participate in reactions that other similar compounds may not efficiently catalyze, making it a critical intermediate in specific metabolic pathways.
Propriétés
Numéro CAS |
87069-91-8 |
|---|---|
Formule moléculaire |
C26H44N7O17P3S |
Poids moléculaire |
851.7 g/mol |
Nom IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2S)-2-methylbutanethioate |
InChI |
InChI=1S/C26H44N7O17P3S/c1-5-14(2)25(38)54-9-8-28-16(34)6-7-29-23(37)20(36)26(3,4)11-47-53(44,45)50-52(42,43)46-10-15-19(49-51(39,40)41)18(35)24(48-15)33-13-32-17-21(27)30-12-31-22(17)33/h12-15,18-20,24,35-36H,5-11H2,1-4H3,(H,28,34)(H,29,37)(H,42,43)(H,44,45)(H2,27,30,31)(H2,39,40,41)/t14-,15+,18+,19+,20-,24+/m0/s1 |
Clé InChI |
LYNVNYDEQMMNMZ-JRQZLUQRSA-N |
SMILES isomérique |
CC[C@H](C)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES canonique |
CCC(C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


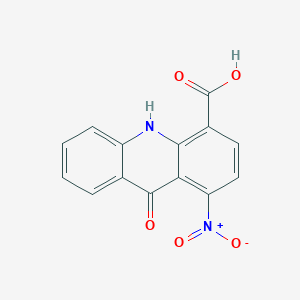
![Disodium 7-[[2-(acetylamino)-4-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]phenyl]azo]naphthalene-1,3-disulphonate](/img/structure/B15288529.png)
![1H-Benzimidazolium, 1,2-dimethyl-3-[(4-sulfophenyl)methyl]-5-(trifluoromethyl)-, inner salt](/img/structure/B15288537.png)
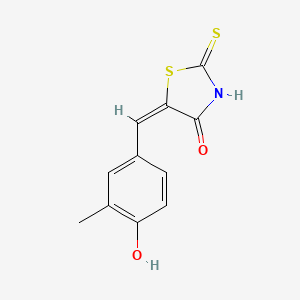
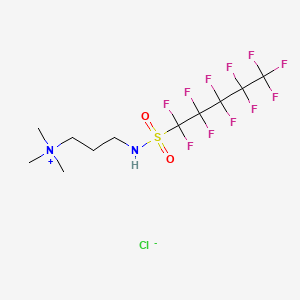
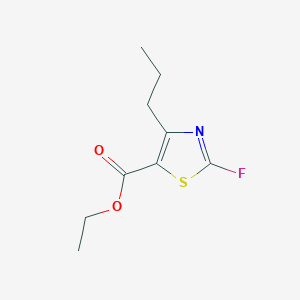
![(1R,2R)-rel-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-N,N-diethyl-1-phenyl-cyclopropanecarboxamide](/img/structure/B15288585.png)
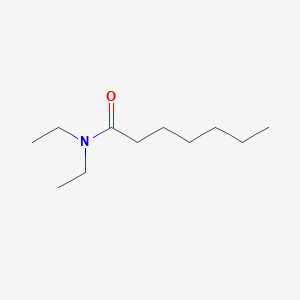
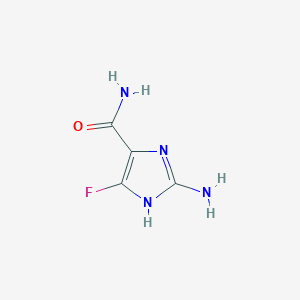

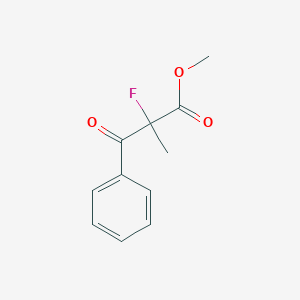
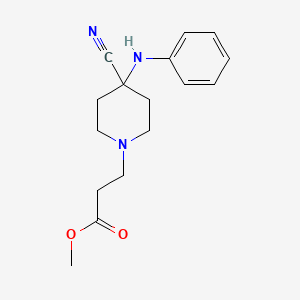
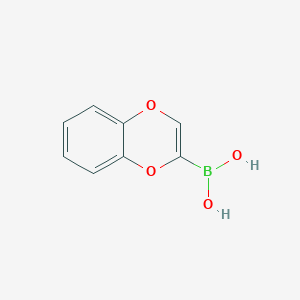
![6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(3S)-pyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B15288604.png)
